molecular formula C5H2N4OS B12356117 6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12356117
M. Wt: 166.16 g/mol
InChI Key: BUKCPMZEAMNAOZ-UHFFFAOYSA-N
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Description

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and enhances the compound’s potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C5H2N4OS

Molecular Weight

166.16 g/mol

IUPAC Name

6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

BUKCPMZEAMNAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=S)N=C2N=N1

Origin of Product

United States

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